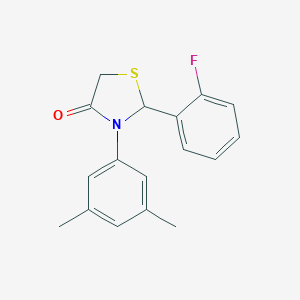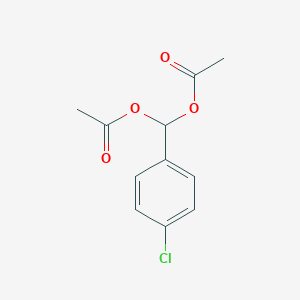
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research as a protein inhibitor. BES has been shown to have a high affinity for the protein Carbonic Anhydrase II (CAII), which plays an important role in regulating the acid-base balance in the body.
Wirkmechanismus
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits CAII by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to be a competitive inhibitor of CAII, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits the activity of CAII in a dose-dependent manner. In vivo studies have shown that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide can reduce intraocular pressure in animal models of glaucoma, and can also inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a protein inhibitor is its high affinity for CAII, which allows for the selective inhibition of this enzyme. Another advantage is its relatively low toxicity, which makes it a safer alternative to other protein inhibitors. However, one limitation of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide analogs with improved solubility and selectivity for CAII. Another area of interest is the use of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a tool for studying the role of CAII in various diseases, such as glaucoma, epilepsy, and cancer. Finally, the potential therapeutic applications of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a CAII inhibitor in these diseases should also be explored further.
Synthesemethoden
The synthesis of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-ethoxybenzenesulfonyl chloride with tert-butylamine and potassium bromide in anhydrous dichloromethane. The resulting product is purified by column chromatography to obtain 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been widely used in scientific research as a protein inhibitor. It has been shown to have a high affinity for Carbonic Anhydrase II (CAII), which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. CAII plays an important role in regulating the acid-base balance in the body, and inhibitors of this enzyme have been studied for their potential therapeutic applications in various diseases, such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C12H18BrNO3S |
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
5-bromo-N-tert-butyl-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-17-10-7-6-9(13)8-11(10)18(15,16)14-12(2,3)4/h6-8,14H,5H2,1-4H3 |
InChI-Schlüssel |
NVCKEHALANAIOE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)